8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
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Overview
Description
8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoxaline family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a quinoxaline ring, and it has a chlorine atom at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a quinoxaline derivative under specific conditions. For instance, the reaction can be catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted pyrroloquinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential anticancer agent . The compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with anticancer properties.
Pyrido[4,3-b]indole: Known for its antiproliferative activity against various cancer cell lines.
Uniqueness
8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one is unique due to its specific structure, which combines a pyrrole ring with a quinoxaline ring and a chlorine atom at the 8th position. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15) |
InChI Key |
PDHONWBJNNMNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Cl |
Origin of Product |
United States |
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